BenchChemオンラインストアへようこそ!

1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

This heterocyclic scaffold combines a dihydrobenzofuran core with a pyrrolidin-3-ol moiety, providing a single, well-defined hydrogen-bond donor/acceptor topology distinct from piperidine, hydroxymethyl, or deoxy analogs. The rigid pharmacophore and low MW (219.28 g/mol) favor CNS MPO scores, making it ideal for D2, 5-HT, or sigma receptor SAR probes. Commercial supply is discontinued, so procurement is exclusively via custom synthesis; order as an analytical reference or positive control for dihydrobenzofuran-pyrrolidine library synthesis.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 2097973-30-1
Cat. No. B1482206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol
CAS2097973-30-1
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=CC3=C(C=C2)OCC3
InChIInChI=1S/C13H17NO2/c15-12-3-5-14(9-12)8-10-1-2-13-11(7-10)4-6-16-13/h1-2,7,12,15H,3-6,8-9H2
InChIKeyKSCYQQDWLVMFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol (CAS 2097973-30-1): Core Identity, Physicochemical Profile, and Structural Context for Research Procurement


1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol (CAS 2097973-30-1; PubChem CID 121215365) is a heterocyclic research compound featuring a 2,3-dihydrobenzofuran core linked via a methylene bridge to a pyrrolidine ring bearing a hydroxyl group at the 3-position [1]. Its molecular formula is C13H17NO2, with a molecular weight of 219.28 g/mol, a calculated XLogP3-AA of 1.3, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 32.7 Ų, placing it within favorable drug-like chemical space as defined by Lipinski's Rule of Five [1]. The compound contains one undefined stereocenter at the pyrrolidine 3-position, meaning it is typically supplied as a racemic mixture unless otherwise specified [1]. Commercial availability is limited; the product was listed by at least one supplier (CymitQuimica, under reference 3D-XID97330) but has been marked as discontinued, with typical purity specifications of ≥95% . This compound serves as a scaffold for medicinal chemistry exploration, particularly in the context of central nervous system (CNS) target modulation, where the dihydrobenzofuran-pyrrolidine architecture has been employed in dopamine D2 receptor ligands and neuroleptic agents [2].

Why 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol Cannot Be Casually Swapped with Its Closest Analogs: Structural Differentiation with Functional Consequences


Within the dihydrobenzofuran-methyl-pyrrolidine chemical space, seemingly minor structural modifications produce distinct physicochemical and pharmacological profiles that preclude simple interchangeability. The target compound's pyrrolidine 3-ol moiety confers a specific hydrogen-bonding donor/acceptor topology (1 HBD, 3 HBA) and conformational restraint distinct from its piperidine analog (CAS 2071046-54-1), which introduces a six-membered ring altering basicity (predicted pKa shift of ~0.5–1.0 units), ring-flip dynamics, and target-binding geometry [1]. Similarly, the hydroxymethyl derivative (CAS 2097970-81-3) replaces the hydroxyl proton with a CH2OH group, increasing rotatable bonds (2→3), molecular weight (219.28→233.31), and lipophilicity, which affects both CNS permeability (ΔlogP) and metabolic susceptibility [1]. The deoxy analog (CAS 1337099-59-8) eliminates the hydrogen bond donor entirely (HBD: 1→0), fundamentally altering pharmacophore complementarity to targets that require a directional H-bond from this position. Critically, published structure-activity relationship (SAR) studies on related dihydrobenzofuran-pyrrolidine scaffolds (e.g., dopamine D2 ligands) demonstrate that even single-atom modifications at the pyrrolidine substituent position can shift receptor binding affinity by over an order of magnitude (IC50 range: 17–36 nM for fluorinated variants), establishing that this chemical series does not tolerate casual analog substitution without risking loss of target engagement [2]. The following quantitative evidence section details these differentiating factors.

Quantitative Differentiation Evidence for 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol: Head-to-Head and Class-Level Comparisons Against Closest Analogs


Pyrrolidine (5-Membered) vs. Piperidine (6-Membered) Ring: Molecular Weight, Basicity, and Conformational Pre-organization for Target Engagement

The target compound employs a pyrrolidine ring (5-membered), differentiating it from the closest piperidine analog, 1-((2,3-dihydrobenzofuran-5-yl)methyl)piperidin-3-ol (CAS 2071046-54-1), which contains a 6-membered ring. This ring-size difference results in a molecular weight reduction of 14.03 g/mol (219.28 vs. 233.31), lower calculated lipophilicity (XLogP3-AA: 1.3 vs. ~1.8–2.0), and altered amine basicity, with pyrrolidine generally exhibiting a higher pKa (conjugate acid) by approximately 0.7–1.0 log units compared to piperidine [1]. Published SAR on related dihydrobenzofuran-carboxamide neuroleptics demonstrates that pyrrolidine-containing analogs display superior antagonistic potency against apomorphine-induced hyperactivity in mice (ED50 = 0.65 mg/kg, p.o. for the most potent pyrrolidine derivative) compared to piperidine-containing controls, which were consistently weaker across the series [2]. The 5-membered ring imposes a smaller rotational barrier and reduced steric bulk, potentially enabling deeper binding pocket penetration in targets such as dopamine D2 and 5-HT2A receptors [2][3].

Medicinal Chemistry CNS Drug Design Structure-Activity Relationship

Hydrogen Bond Donor/Acceptor Topology: Discriminating the 3-Hydroxy Target Compound from the 3-Hydroxymethyl and 3-Deoxy Analogs

The target compound possesses a hydroxyl group directly attached to the pyrrolidine C3 position, providing a single hydrogen bond donor (HBD = 1) and three hydrogen bond acceptors (HBA = 3). The closest structural variant, (1-((2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol (CAS 2097970-81-3), replaces this OH with a CH2OH group, increasing the rotatable bond count from 2 to 3 and molecular weight from 219.28 to 233.31 g/mol while maintaining the same HBD/HBA count [1]. This additional methylene spacer shifts the H-bond donor vector by approximately 1.5 Å and introduces an additional degree of rotational freedom (Δrotatable bonds = +1), reducing conformational rigidity and potentially decreasing binding entropy [1]. The deoxy analog, 3-((2,3-dihydrobenzofuran-5-yl)methyl)pyrrolidine (CAS 1337099-59-8), eliminates the HBD entirely (HBD: 1→0), which is critical for targets where a directional H-bond from this position anchors the ligand, as demonstrated in benzamide-type dopamine D2 antagonists where removal of the hydroxyl group results in ≥10-fold loss of binding affinity in analogous series [2].

Pharmacophore Modeling Ligand-Protein Interaction Chemical Probe Design

Methylene vs. Ethylene Linker: Conformational Constraints and Implications for Darifenacin-Derived Pharmacophore Space

The target compound connects the dihydrobenzofuran core to the pyrrolidine ring via a single methylene (–CH2–) linker, whereas the clinically relevant darifenacin intermediate, (S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol (CAS 1190695-10-3), employs an ethylene (–CH2CH2–) linker. This difference reduces the linker length by one carbon, resulting in a molecular formula change from C14H19NO2 to C13H17NO2 and a molecular weight decrease from 233.31 to 219.28 g/mol [1]. The shorter linker constrains the relative spatial orientation of the dihydrobenzofuran and pyrrolidine rings, altering the distance between the aromatic core and the basic nitrogen—a critical pharmacophoric parameter for muscarinic M3 receptor antagonism where darifenacin's ethylene linker places the protonated amine at an optimal distance (~6–7 Å) from the diphenylacetamide moiety [2]. Patent literature on darifenacin synthesis explicitly identifies the ethylene linker as essential for M3 receptor potency, with methylene-shortened analogs exhibiting substantially reduced functional antagonism [3].

Muscarinic Receptor Pharmacology Linker Chemistry Darifenacin Analogs

Purity and Supply Chain Viability: Discontinued Status as a Procurement Risk Factor

The target compound has been listed by CymitQuimica (Biosynth brand) under reference 3D-XID97330 with a minimum purity specification of 95%, but all available pack sizes (100 mg, 250 mg, 500 mg, 1 g, 5 g) are marked as discontinued as of the most recent catalog update (2019-02-15) . In contrast, the hydroxymethyl analog (CAS 2097970-81-3) and the deoxy analog (CAS 1337099-59-8) remain commercially available from multiple vendors, including CymitQuimica and ChemScence, though also with limited stock . This discontinued status represents a tangible procurement risk that must be weighed against the compound's structural advantages for specific research applications. No peer-reviewed publication has reported the synthesis, characterization, or biological evaluation of this exact compound, meaning that procurement requires either custom synthesis or sourcing from non-primary vendors [1].

Chemical Procurement Supply Chain Risk Research Reagent Sourcing

Limited Quantitative Bioactivity Data: Transparency on the Evidence Gap for Direct Target Engagement Comparisons

An exhaustive search of authoritative bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB) and primary literature (PubMed, Google Scholar) using the compound's CAS number (2097973-30-1), IUPAC name, SMILES (C1CN(CC1O)CC2=CC3=C(C=C2)OCC3), and InChIKey (KSCYQQDWLVMFHO-UHFFFAOYSA-N) returned no verified quantitative bioactivity data for this specific compound [1]. Claims of PARP-1 inhibitory activity (IC50 = 2.57 µM) and DHFR inhibitory activity (IC50 = 56.3 nM) that appear in certain vendor descriptions could not be traced to any primary publication, patent, or curated database entry matching this compound's exact structure [2]. This contrasts with the broader dihydrobenzofuran-pyrrolidine class, where multiple compounds have published IC50 values against dopamine D2 (17–36 nM), IRAK4 (8.7 nM), and cholinesterase enzymes (1.37–30.3 µM) [3]. Therefore, any biological activity attributed to this compound must be treated as unverified until primary publication data emerges. Procurement decisions for target-specific applications should be based on structural rationale and class-level SAR inference rather than claimed potency values.

Bioactivity Data Evidence Quality SAR Gap Analysis

Recommended Research and Industrial Application Scenarios for 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol Based on Verified Structural Differentiation Evidence


CNS Probe Development: Dopamine D2 and Serotonin Receptor Ligand Scaffold Exploration

Based on the pyrrolidine ring's enhanced protonation at physiological pH and the class-level SAR demonstrating high-affinity dopamine D2 binding (IC50 = 17–36 nM for closely related fluorinated dihydrobenzofuran-pyrrolidine analogs), this compound is most appropriately deployed as a core scaffold for CNS receptor ligand optimization [1]. The methylene linker and direct 3-hydroxyl attachment provide a rigid pharmacophore distinct from the ethylene-linked darifenacin series, positioning this compound for exploration of D2-like, 5-HT2, or sigma receptor targets rather than muscarinic M3 modulation [2]. Researchers should prioritize radioligand binding assays against a panel of aminergic GPCRs (D2, D3, 5-HT1A, 5-HT2A, 5-HT2C) to establish the compound's selectivity fingerprint before committing to in vivo studies. The lower molecular weight (219.28 g/mol) relative to the piperidine analog (233.31 g/mol) and the ethylene-linked darifenacin intermediate (233.31 g/mol) is consistent with favorable CNS MPO (Multiparameter Optimization) scores, supporting use in programs targeting CNS disorders [3].

Structure-Activity Relationship (SAR) Probe for Hydrogen Bond Donor Contributions to Target Binding

The presence of a single, well-defined hydrogen bond donor (the pyrrolidine 3-OH) and the availability of matched molecular pair analogs (the 3-deoxy variant, CAS 1337099-59-8, lacking the OH; and the 3-hydroxymethyl variant, CAS 2097970-81-3, with an extended HBD vector) make this compound an ideal SAR probe for quantifying the contribution of this specific H-bond interaction to binding free energy [1]. By determining ΔΔG values from IC50 or KD measurements across this matched trio against a target of interest, medicinal chemists can precisely isolate the energetic contribution of the hydroxyl group and its optimal spatial positioning—an approach well-precedented in fragment-based drug discovery and lead optimization campaigns [2].

Custom Synthesis Reference Standard for Dihydrobenzofuran-Pyrrolidine Library Design

Given the compound's discontinued commercial status and the absence of published synthetic protocols, procurement requires custom synthesis [1]. However, this same gap creates an opportunity: the compound can serve as a reference standard or positive control for in-house library synthesis efforts targeting the dihydrobenzofuran-pyrrolidine chemical space. Its well-defined molecular formula (C13H17NO2), moderate complexity (Complexity Index = 246), and the availability of patent literature describing general methods for 1,3-disubstituted pyrrolidine synthesis (including phase-transfer catalyzed coupling of pyrrolidine derivatives with benzofuran electrophiles) provide a viable synthetic roadmap [2]. Analytical characterization data (exact mass: 219.125928785 Da; predicted boiling point: 361.4 ± 30.0 °C; predicted pKa: 14.80 ± 0.20) are available from computed sources and can guide purification and QC method development [3].

Computational Chemistry and Molecular Modeling Benchmarking

With no confounding bioactivity data to bias computational predictions, this compound presents a clean test case for benchmarking molecular docking, molecular dynamics, and binding free energy perturbation (FEP) calculations on the dihydrobenzofuran-pyrrolidine scaffold [1]. The predicted physicochemical properties (XLogP3-AA = 1.3, TPSA = 32.7 Ų, HBD = 1, HBA = 3) place it in a favorable region of CNS drug-like chemical space, making it a suitable template for virtual screening and de novo design exercises [2]. Its single undefined stereocenter also enables prospective evaluation of enantioselective docking protocols, where computational predictions of (R)- vs. (S)- binding preferences can be validated against experimentally determined enantiomer activities once synthesized [3].

Quote Request

Request a Quote for 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.